molecular formula C16H17N5O B2391762 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034490-44-1

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2391762
CAS No.: 2034490-44-1
M. Wt: 295.346
InChI Key: XFQUYZDSHOPRJO-UHFFFAOYSA-N
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Description

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Research Applications

  • Drug Development and Pharmacology : Compounds with the triazole group, like in the specified chemical, often exhibit significant biological activity and are of interest in the development of new pharmaceuticals. Triazole derivatives have been explored for antiviral, antibacterial, antifungal, and anti-inflammatory properties. For instance, triazole-containing compounds have been studied for their potential use in treating diseases such as cancer and infectious diseases due to their ability to inhibit various enzymes and receptors (Langston et al., 1983).

  • Material Science : The benzonitrile and pyrrolidine components suggest potential applications in material science, such as in the synthesis of organic semiconductors, dyes, and pigments. These compounds can be part of the synthesis pathways for materials with specific optical, electronic, or catalytic properties. Research in this area focuses on developing new materials for electronics, photovoltaics, and nanotechnology.

  • Biological Studies : The presence of a pyrrolidine ring, which is a common feature in many bioactive molecules, suggests the compound could be of interest in studies investigating biological pathways, receptor-ligand interactions, and enzyme inhibition. This includes research into neurotransmission, hormonal regulation, and metabolic pathways.

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-2-yl)pyrrolidin-1-yl]propyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-10-7-15(12-20)21-18-8-9-19-21/h1-4,8-9,15H,5-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQUYZDSHOPRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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